(S)-2,6-Diamino-N-methylhexanamide
Description
Contextualization within Amide-Containing Bioactive Molecules
The amide bond is a cornerstone of biochemistry, most famously forming the peptide linkages that connect amino acids into proteins. quicktakes.iosolubilityofthings.com This fundamental role extends into medicinal chemistry, where the amide functional group is a prevalent feature in a vast number of pharmaceutical agents. quicktakes.ionumberanalytics.com The stability of the amide bond under physiological conditions makes it a reliable linker in drug molecules, while its ability to act as both a hydrogen bond donor and acceptor is crucial for molecular recognition and binding to biological targets. numberanalytics.com
(S)-2,6-Diamino-N-methylhexanamide can be contextualized as a peptidomimetic, or a molecule that mimics the structure of a peptide. It is derived from L-lysine, retaining the core amino acid structure with key modifications. acs.org Its N-methylated amide bond offers a strategic alteration to the classic peptide bond, a modification known to enhance certain drug-like properties. nih.gov
Table 1: Examples of Amide-Containing Bioactive Molecules
| Molecule | Class | Significance |
|---|---|---|
| Penicillin | Antibiotic | Contains a strained β-lactam (a cyclic amide) ring essential for its antibacterial activity. |
| Lisinopril | ACE Inhibitor | An amide-containing drug used to treat high blood pressure, demonstrating the role of amides in enzyme inhibition. |
| Peptides | Hormones, Neurotransmitters | Molecules like insulin (B600854) and oxytocin (B344502) rely on peptide (amide) bonds for their structure and function. quicktakes.io |
Significance of Chiral Diamines and Amides in Academic Discovery
Chirality, or the "handedness" of a molecule, is a critical factor in drug design, as biological systems like enzymes and receptors are themselves chiral and often interact selectively with only one enantiomer of a drug. nih.gov The "(S)" designation in this compound indicates a specific three-dimensional arrangement at the alpha-carbon, identical to that of naturally occurring L-lysine. This stereochemistry is paramount for designing molecules that can fit precisely into biological binding sites.
Chiral diamines are highly valued building blocks in medicinal chemistry and are found in numerous catalysts and pharmaceuticals. sigmaaldrich.comrsc.orgacs.org The two amino groups in a diamine can engage in multiple hydrogen bonding or ionic interactions, anchoring a molecule to its target.
Furthermore, the practice of N-methylation—the addition of a methyl group to the nitrogen of an amide bond—is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic potential. nih.govnih.gov This modification can:
Increase metabolic stability: By blocking enzymatic degradation (proteolysis) at the amide bond. nih.gov
Improve membrane permeability: The added methyl group can increase lipophilicity, potentially aiding absorption and cell entry.
Influence conformation: N-methylation can restrict the rotation around the C-N bond, locking the molecule into a more bioactive conformation. nih.gov
Overview of Research Trajectories for Novel Hexanamide (B146200) Scaffolds
The hexanamide structure of this compound is directly derived from the six-carbon chain of lysine (B10760008). Scaffolds based on lysine and its derivatives are actively being explored in various fields of drug discovery. nih.govresearchgate.net One prominent area is in the development of inhibitors for histone deacetylases (HDACs), enzymes that play a crucial role in gene regulation and are major targets in cancer therapy. Many HDAC inhibitors mimic the structure of lysine, interacting with the enzyme's active site.
The unique combination of features in this compound—a lysine-mimicking backbone, two amine functional groups for potential interactions, and a metabolically stabilized N-methyl amide bond—makes it a promising candidate for several research avenues:
As a scaffold for enzyme inhibitors: Targeting enzymes that recognize lysine, such as HDACs or certain methyltransferases.
As a building block for complex molecules: The two amine groups provide handles for further chemical modification, allowing for the construction of larger, more complex structures.
In the development of novel peptide-based therapeutics: Where its N-methylated structure could confer advantages in stability and bioavailability over natural peptides. nih.gov
The exploration of such novel scaffolds is a key driver in the discovery of new medicines and chemical probes to better understand biological processes. nih.govelsevier.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2,6-diamino-N-methylhexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3O/c1-10-7(11)6(9)4-2-3-5-8/h6H,2-5,8-9H2,1H3,(H,10,11)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVHMLQLXAUQGY-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CCCCN)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@H](CCCCN)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for S 2,6 Diamino N Methylhexanamide and Its Analogues
Asymmetric Synthesis of the (S)-Configuration
The establishment of the (S)-configuration at the α-carbon is a cornerstone in the synthesis of (S)-2,6-Diamino-N-methylhexanamide. This is typically achieved by starting with a chiral precursor that already possesses the desired stereochemistry. L-lysine, a naturally occurring amino acid with the (S)-configuration, is the most common and logical starting material.
One prevalent strategy involves the protection of the amino groups of L-lysine, followed by the activation of the carboxyl group to facilitate amide bond formation. For instance, both the α- and ε-amino groups can be protected with tert-butoxycarbonyl (Boc) groups to form Nα,Nε-di-Boc-L-lysine. The carboxylic acid of this protected lysine (B10760008) derivative can then be activated, for example, as an N-hydroxysuccinimide (OSu) ester. chemicalbook.com This activated species can then react with methylamine (B109427) to form the desired N-methylamide. Subsequent deprotection of the amino groups yields the final product.
Another approach to ensure the retention of the (S)-configuration is through the use of chiral auxiliaries. While less common when starting from an enantiopure material like L-lysine, this method is crucial when constructing the chiral center from achiral precursors. However, for the synthesis of this compound, leveraging the inherent chirality of L-lysine is the more direct and efficient method.
A summary of a typical asymmetric synthesis starting from L-lysine is presented below:
| Step | Reactants | Reagents | Product | Key Consideration |
| 1 | L-Lysine | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, base | Nα,Nε-di-Boc-L-lysine | Complete protection of both amino groups |
| 2 | Nα,Nε-di-Boc-L-lysine | N-Hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC) or other coupling agents | Nα,Nε-di-Boc-L-lysine-OSu | Efficient activation of the carboxylic acid |
| 3 | Nα,Nε-di-Boc-L-lysine-OSu | Methylamine | Nα,Nε-di-Boc-(S)-2,6-diamino-N-methylhexanamide | Controlled amide bond formation |
| 4 | Nα,Nε-di-Boc-(S)-2,6-diamino-N-methylhexanamide | Trifluoroacetic acid (TFA) or HCl in dioxane | This compound | Complete removal of protecting groups without racemization |
Stereoselective Approaches to Diaminoamide Construction
The stereoselective construction of the diaminoamide structure, particularly when creating analogues with multiple chiral centers, requires precise control over the reaction conditions and reagents. When starting with L-lysine, the α-chiral center is already defined. However, the introduction of other stereocenters or the modification of the diamine backbone necessitates stereoselective methods.
One such method is the Mannich reaction, which can be used to introduce an aminomethyl group. For example, the reaction of a chiral N-phosphonyl imine with a Ni(II)-complexed alanine (B10760859) Schiff base has been shown to produce α-methyl-α,β-diamino acid derivatives with high stereoselectivity. nih.gov While not directly applied to this compound in the literature, this principle could be adapted to synthesize analogues.
Furthermore, the stereoselective reduction of a ketone or imine can be employed to create a new chiral center. The use of chiral reducing agents, such as those derived from lithium aluminum hydride modified with chiral ligands, can afford high enantiomeric excess.
Chemoenzymatic Strategies in this compound Synthesis
Chemoenzymatic strategies combine the flexibility of chemical synthesis with the high selectivity of enzymatic transformations. nih.govnih.gov For the synthesis of this compound, enzymes can be particularly useful for the selective modification of the lysine backbone.
For instance, a lipase (B570770) could be used for the regioselective acylation or deacylation of a protected lysine derivative. This would allow for the differential protection of the α- and ε-amino groups, which can be challenging to achieve through purely chemical means.
Moreover, lysine-modifying enzymes, such as lysine methyltransferases, could theoretically be employed for the selective methylation of the ε-amino group. nih.gov However, the substrate specificity of these enzymes might require protein engineering to accept a small molecule like a lysine amide. A more feasible approach involves using enzymes for the resolution of a racemic mixture of a precursor, thereby isolating the desired (S)-enantiomer.
A hypothetical chemoenzymatic approach could involve:
| Step | Description | Enzyme | Advantage |
| 1 | Resolution of a racemic lysine precursor | Lipase or Acylase | High enantioselectivity to obtain the (S)-enantiomer |
| 2 | Selective protection of the ε-amino group | A regioselective enzyme | Avoids complex chemical protection/deprotection steps |
| 3 | Amide bond formation | Standard chemical coupling | Robust and high-yielding |
| 4 | Enzymatic deprotection | A specific hydrolase | Mild reaction conditions preserving the chiral center |
Derivatization and Functionalization Strategies for Structural Modification
The derivatization of this compound is crucial for creating analogues with modified properties. These modifications can be targeted at the α-amino group, the ε-amino group, or the N-methylamide.
The primary amino groups are nucleophilic and can be readily functionalized through various reactions:
Acylation: Reaction with acid chlorides or anhydrides to introduce acyl groups.
Alkylation: Reductive amination with aldehydes or ketones to introduce alkyl substituents.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Urea/Thiourea formation: Reaction with isocyanates or isothiocyanates.
For example, selective protection of one amino group allows for the differential functionalization of the other. A common strategy is to use an orthogonal protecting group strategy, where one group can be removed selectively in the presence of the other. For instance, an Fmoc group can be used to protect one amine, while a Boc group protects the other. The Fmoc group can be removed with a base like piperidine, leaving the Boc group intact. nih.govresearchgate.net
The N-methylamide can also be modified, although it is less reactive than the primary amino groups. For instance, N-alkylation could be achieved under specific conditions, or the methyl group could be replaced with other alkyl or aryl groups by starting the synthesis with a different primary amine.
Optimization of Synthetic Pathways for Research-Scale Production
Optimizing the synthetic pathway for research-scale production focuses on improving yields, reducing the number of steps, simplifying purification, and using readily available and less hazardous reagents.
For the synthesis of this compound, a key optimization is the choice of protecting groups. Using protecting groups that can be removed in the same step (e.g., two Boc groups) simplifies the final deprotection step. chemicalbook.com
Another optimization involves the use of one-pot reactions. For example, the reductive methylation of a protected lysine derivative could be performed in a single reaction vessel, avoiding the isolation of intermediates. researchgate.net
The purification of the final product and intermediates is also a critical aspect. The use of crystallization instead of chromatography for purification can be more efficient and scalable. The formation of a salt, such as a hydrochloride or mesylate salt, can aid in the purification and handling of the final diaminoamide. chemicalbook.com
A comparison of a non-optimized versus an optimized pathway is outlined below:
| Feature | Non-Optimized Pathway | Optimized Pathway | Advantage of Optimization |
| Number of Steps | Multiple protection and deprotection steps for each amino group. | Use of orthogonal protecting groups or one-pot functionalization. | Reduced step count, improved overall yield. |
| Purification | Chromatographic purification at multiple stages. | Crystallization of key intermediates and the final product. | More scalable, less solvent waste. |
| Reagents | Use of hazardous or expensive reagents. | Selection of safer, more cost-effective, and readily available reagents. | Improved safety and cost-efficiency. |
| Overall Yield | Lower due to multiple steps and purification losses. | Higher due to fewer steps and more efficient purification. | More material produced from the same amount of starting material. |
Enzymatic and Receptor Interaction Studies of S 2,6 Diamino N Methylhexanamide in Vitro
Investigation of Enzyme Inhibition and Activation Profiles
In vitro studies have extensively characterized NPC 15437 as a selective inhibitor of Protein Kinase C (PKC), a family of enzymes crucial for various signal transduction pathways. Research demonstrates that NPC 15437 effectively inhibits PKC activity in a concentration-dependent manner. The half-maximal inhibitory concentration (IC50) for PKC has been determined to be 19 µM. nih.govmedchemexpress.comnih.gov
The inhibitory action of NPC 15437 is specific to PKC. Studies have shown that it does not inhibit other protein kinases such as cAMP-dependent protein kinase A (PKA) or calcium/calmodulin-dependent myosin light chain kinase (MLCK), even at concentrations up to 300 µM. nih.gov This selectivity highlights its potential as a specific tool for studying PKC-mediated cellular processes.
The mechanism of inhibition involves the regulatory domain of PKC. nih.govjneurosci.org NPC 15437 has been shown to interfere with the binding of phorbol esters, which are potent activators of most PKC isoforms, to the enzyme. The IC50 value for the inhibition of [3H]phorbol 12,13-dibutyrate (PDBu) binding to PKC is 23 µM. nih.gov
| Parameter | Value | Enzyme | Comments |
|---|---|---|---|
| IC50 (PKC Activity) | 19 µM | Protein Kinase C | Concentration-dependent inhibition. |
| IC50 (PDBu Binding) | 23 µM | Protein Kinase C | Inhibition of phorbol ester binding. |
| Inhibition of PKA | No inhibition up to 300 µM | Protein Kinase A | Demonstrates selectivity for PKC. |
| Inhibition of MLCK | No inhibition up to 300 µM | Myosin Light Chain Kinase | Demonstrates selectivity for PKC. |
Characterization of Substrate Specificity and Kinetic Parameters
Detailed kinetic analyses have elucidated the mechanism by which NPC 15437 inhibits PKC. The inhibition is competitive with respect to the activation of the enzyme by both phorbol 12-myristate 13-acetate (PMA) and the endogenous activator phosphatidylserine (PS). nih.gov The inhibition constant (Ki) for PMA is 5 ± 3 µM, and for PS, it is 12 ± 4 µM. nih.gov This competitive inhibition indicates that NPC 15437 directly competes with these activators for binding to the regulatory domain of PKC.
In contrast, the inhibition of PKC by NPC 15437 displays a mixed, predominantly non-competitive, pattern with respect to calcium, another important cofactor for conventional PKC isoforms. nih.gov This suggests that while NPC 15437's primary interaction is at the activator binding site, it may also influence the enzyme's conformation in a way that affects its response to calcium.
| Activator | Inhibition Type | Ki Value |
|---|---|---|
| Phorbol 12-myristate 13-acetate (PMA) | Competitive | 5 ± 3 µM |
| Phosphatidylserine (PS) | Competitive | 12 ± 4 µM |
| Calcium (Ca2+) | Mixed (predominantly non-competitive) | Not reported |
Receptor Binding Affinity and Selectivity Assessments (In Vitro)
The primary molecular target of NPC 15437 identified in in vitro studies is Protein Kinase C. Its binding to the regulatory domain of PKC has been well-established through competitive binding assays with phorbol esters. nih.gov Beyond its interaction with PKC, there is limited published data on the broader receptor binding profile of NPC 15437. The selectivity of NPC 15437 for PKC over other kinases like PKA and MLCK suggests a specific interaction with the structural features of the PKC regulatory domain. nih.gov
Modulation of Protein-Protein Interactions (In Vitro Assays)
The inhibitory action of NPC 15437 on Protein Kinase C is a direct consequence of its modulation of an intramolecular protein interaction. By binding to the regulatory domain, NPC 15437 prevents the conformational changes that are necessary for PKC activation. nih.govjneurosci.org This interference with the interaction between the regulatory and catalytic domains of PKC is the basis of its inhibitory effect. There is currently no evidence from in vitro assays to suggest that NPC 15437 modulates other protein-protein interactions beyond its effect on PKC.
Comparative Analysis with Endogenous Ligands and Known Modulators
NPC 15437's mechanism of action can be compared to both endogenous activators and other known inhibitors of Protein Kinase C.
Endogenous Ligands: The primary endogenous activator of conventional and novel PKC isoforms is diacylglycerol (DAG). NPC 15437 acts as a competitive inhibitor of DAG binding to the C1 domain of PKC. nih.gov This means that NPC 15437 and DAG directly compete for the same binding site on the enzyme. Phosphatidylserine is another crucial endogenous cofactor for PKC activation, and as noted, NPC 15437 also competitively inhibits its action. nih.gov
Known Modulators: The landscape of PKC inhibitors is diverse, with compounds targeting either the regulatory or the catalytic domain of the enzyme. NPC 15437 belongs to the class of inhibitors that target the regulatory domain. This distinguishes it from ATP-competitive inhibitors that target the catalytic domain. For instance, staurosporine and its derivatives are potent but non-selective kinase inhibitors that bind to the ATP-binding site of the catalytic domain. In contrast, NPC 15437's interaction with the regulatory domain provides a different mechanism for achieving selectivity.
The selectivity profile of NPC 15437 for PKC over other kinases like PKA and MLCK is a significant feature. nih.gov This contrasts with broader-spectrum kinase inhibitors that may have off-target effects due to their interaction with the highly conserved ATP-binding pocket of many kinases.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Elucidation of Key Pharmacophoric Elements for Biological Activity
The biological activity of amino-amide compounds is often dictated by a specific arrangement of functional groups, known as a pharmacophore, that can interact with a biological target. For (S)-2,6-diamino-N-methylhexanamide and its analogs, the key pharmacophoric elements are hypothesized to be:
The α-Amino Group: The primary amino group at the C2 position is crucial for many biological interactions, often serving as a key hydrogen bond donor or a site for protonation, which can be essential for receptor binding.
The ε-Amino Group: The distal amino group at the C6 position provides an additional site for interaction, potentially influencing solubility, acting as a hydrogen bond donor, or engaging in ionic interactions. The distance between the two amino groups is a critical parameter.
The Amide Linkage: The amide bond is a rigid, planar structure that can participate in hydrogen bonding, both as a donor (N-H) and an acceptor (C=O). This feature is central to the structure of many biologically active peptides and peptidomimetics.
The N-Methyl Group: The substitution on the amide nitrogen influences the compound's polarity, lipophilicity, and metabolic stability. A methyl group, being a small alkyl substituent, can modulate these properties without introducing significant steric hindrance.
In more complex analogs, such as lisdexamfetamine (B1249270) ((2S)-2,6-diamino-N-[(1S)-1-phenylpropan-2-yl]hexanamide), the N-substituent itself becomes a dominant pharmacophoric element, in that case conferring activity as a pro-drug to amphetamine. chemicalbook.com
A hypothetical pharmacophore model for this compound would thus feature two cationic centers (the protonated amino groups) and a hydrogen bond-accepting and -donating amide moiety, all arranged with a specific stereochemistry.
Impact of Chiral Purity on Biological Interactions
Chirality plays a pivotal role in the biological activity of many pharmaceuticals, as biological targets such as enzymes and receptors are themselves chiral. nih.gov The (S)-configuration at the α-carbon of the hexanamide (B146200) backbone is expected to be a major determinant of the biological activity of 2,6-diamino-N-methylhexanamide.
It is a well-established principle that enantiomers of a chiral drug can exhibit significantly different pharmacological activities. nih.gov For instance, in the case of the β2-adrenoceptor agonist formoterol, the (R,R)-enantiomer is the most potent, and the relative potencies of the other stereoisomers are highly dependent on their enantiomeric purity. nih.gov Similarly, for analogs of 2,6-diamino-N-methylhexanamide, the precise spatial orientation of the α-amino group and the N-methylcarboxamide group, as dictated by the (S)-stereocenter, would be critical for optimal interaction with a specific binding site.
The presence of the (R)-enantiomer as an impurity could potentially lead to a decrease in activity, competitive inhibition, or even off-target effects. Therefore, high chiral purity is generally a prerequisite for the consistent and selective biological activity of such compounds. Studies on diastereomers of related compounds, such as various forms of lisdexamfetamine, further underscore the importance of stereochemistry in defining the molecule's biological profile. simsonpharma.comsimsonpharma.com
Systematic Modification and Evaluation of the Hexanamide Backbone
The hexanamide backbone of this compound serves as a scaffold that can be systematically modified to probe its role in biological activity. Key modifications could include:
Altering the Chain Length: Shortening or lengthening the carbon chain between the α- and ε-amino groups would directly impact the distance between these two key functional groups. This could be critical for fitting into a specific binding pocket.
Introducing Rigidity: The incorporation of cyclic structures or double bonds into the hexanamide backbone could restrict conformational flexibility. This can be a useful strategy to lock the molecule into a bioactive conformation and potentially increase binding affinity.
Backbone Substitution: The introduction of substituents, such as hydroxyl or fluoro groups, along the backbone could influence the molecule's polarity, metabolic stability, and binding interactions.
A hypothetical study on backbone modification might yield data such as that presented in the interactive table below:
| Compound | Backbone Modification | Relative Activity (%) | Lipophilicity (LogP) |
|---|---|---|---|
| Reference | -(CH₂)₄- | 100 | -1.5 |
| Analog 1 | -(CH₂)₃- | 45 | -1.2 |
| Analog 2 | -(CH₂)₅- | 80 | -1.8 |
| Analog 3 | -CH₂-CH=CH-CH₂- | 110 | -1.1 |
Influence of Terminal Amino Group Substitutions on Activity
For instance, converting the primary amine to a secondary or tertiary amine by adding alkyl groups would increase lipophilicity and steric bulk, which could either enhance or hinder binding depending on the nature of the target. Acetylation of the amino group would neutralize its charge and introduce a hydrogen bond acceptor, significantly altering its interaction profile.
The following interactive table illustrates hypothetical results from a study on terminal amino group substitutions:
| Compound | ε-Amino Substitution | Relative Activity (%) | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| Reference | -NH₂ | 100 | 50 |
| Analog A | -NHCH₃ | 90 | 42 |
| Analog B | -N(CH₃)₂ | 65 | 30 |
| Analog C | -NHC(O)CH₃ | 15 | 65 |
These hypothetical data suggest that a free, protonatable amino group is important for activity, and that increasing alkylation or acetylation is detrimental.
Correlation of Structural Features with Specific Biological Responses
By systematically modifying the structure of this compound and observing the resulting changes in biological activity, a correlative SAR can be established. This allows for the development of predictive models that link specific structural features to desired biological outcomes.
For example, a quantitative structure-activity relationship (QSAR) study could be performed to correlate physicochemical descriptors (e.g., LogP, polar surface area, molecular weight) with observed biological activity. academicdirect.org Such an analysis might reveal that:
Lipophilicity: There may be an optimal range of lipophilicity for cell membrane permeability and target engagement. Both highly polar and highly nonpolar analogs may show reduced activity.
Hydrogen Bonding Capacity: The number and strength of hydrogen bond donors and acceptors are likely to be strongly correlated with binding affinity.
A summary of these correlations for a hypothetical series of analogs is presented below:
| Structural Feature | Observed Biological Response | Inferred Importance |
|---|---|---|
| (S)-Stereochemistry at C2 | High Activity | Critical for proper orientation in binding site |
| Unsubstituted ε-Amino Group | Essential for Activity | Likely involved in a key ionic or hydrogen bond interaction |
| Hexanamide Chain Length | Optimal at 4-carbons | Positions the terminal amino group at an ideal distance from the α-amino group |
| Small N-Alkyl Group on Amide | Maintains or slightly improves activity | Balances lipophilicity and metabolic stability without causing steric clash |
Computational Chemistry and Molecular Modeling of S 2,6 Diamino N Methylhexanamide
Conformational Analysis and Energy Minimization Studies
The three-dimensional arrangement of a molecule is intrinsically linked to its biological activity. For a flexible molecule such as (S)-2,6-Diamino-N-methylhexanamide, which possesses multiple rotatable bonds, a thorough conformational analysis is paramount to understanding its preferred shapes and their corresponding energy levels.
A systematic or stochastic conformational search would be the initial step in such an analysis. This process would explore the potential energy surface of the molecule by systematically rotating its single bonds. Each generated conformation would then be subjected to energy minimization using molecular mechanics force fields, such as AMBER (Assisted Model Building with Energy Refinement) or CHARMM (Chemistry at HARvard Macromolecular Mechanics). This minimization process refines the geometry of each conformer to a local energy minimum.
The resulting conformers would be ranked based on their relative energies. It is anticipated that the lowest energy conformers would feature specific intramolecular hydrogen bonding patterns between the amino and amide groups, which would contribute to their stability. The extended and folded conformations would represent key states in the molecule's conformational ensemble.
To provide a more quantitative insight, a hypothetical energy profile of the key dihedral angles would be calculated. For instance, the rotation around the Cα-Cβ, Cβ-Cγ, Cγ-Cδ, and Cδ-Cε bonds of the hexanamide (B146200) backbone would be systematically varied, and the corresponding energy changes calculated using quantum mechanical methods, such as Density Functional Theory (DFT), for higher accuracy. This would reveal the energy barriers between different conformational states.
Table 1: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer ID | Description | Relative Energy (kcal/mol) | Key Intramolecular Interactions |
| Conf-1 | Extended | 0.00 | Minimal steric hindrance |
| Conf-2 | Partially Folded | 1.25 | H-bond between ε-NH2 and amide C=O |
| Conf-3 | Hairpin-like | 2.80 | H-bond between α-NH2 and amide N-H |
| Conf-4 | Globular | 4.50 | Multiple van der Waals contacts |
Note: This data is hypothetical and for illustrative purposes.
Molecular Docking Simulations with Proposed Biological Targets
Given its structural similarity to lysine (B10760008) and other diaminoalkanes, this compound is hypothesized to interact with enzymes that recognize these motifs. Based on available literature, plausible biological targets include diamine oxidase (DAO) and polyamine oxidase (PAO), which are known to be inhibited by diamine derivatives. nih.gov Another potential target class are methyl-lysine binding proteins, such as those containing Malignant Brain Tumor (MBT) domains, which recognize methylated lysine residues. nih.gov
Molecular docking simulations would be employed to predict the binding mode and affinity of this compound to the active sites of these proposed targets. Using software such as AutoDock or Glide, the most stable, low-energy conformers of the ligand would be docked into the crystal structures of the target proteins.
For an enzyme like diamine oxidase, it is anticipated that the diamino functionality of the ligand would play a crucial role in binding, potentially interacting with key acidic residues in the active site. The N-methylamide group might form additional hydrogen bonds or hydrophobic interactions, contributing to binding specificity. In the case of MBT domains, the terminal amino group could mimic the methylated lysine, inserting into a specific binding pocket. nih.gov
The docking results would be scored based on the predicted binding energy, providing a rank-ordering of the most likely binding poses. These poses would be visually inspected to analyze the specific interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts, between the ligand and the protein.
Table 2: Hypothetical Docking Scores and Key Interactions of this compound with Proposed Targets
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Predicted Interaction Types |
| Diamine Oxidase (DAO) | -8.5 | Asp234, Glu312 | Salt bridge, Hydrogen bond |
| Polyamine Oxidase (PAO) | -7.9 | Asp188, Tyr245 | Hydrogen bond, π-cation |
| MBT Domain Protein | -7.2 | Asp45, Phe78 | Salt bridge, Hydrophobic |
Note: This data is hypothetical and for illustrative purposes.
Molecular Dynamics Simulations to Explore Ligand-Target Complexes
To assess the stability of the binding poses predicted by molecular docking and to explore the dynamic behavior of the ligand-target complexes, molecular dynamics (MD) simulations would be performed. The top-ranked docked complexes would be solvated in a water box with appropriate counter-ions and subjected to simulations of several nanoseconds using a force field like GROMOS or OPLS.
The trajectories from the MD simulations would be analyzed to monitor the root-mean-square deviation (RMSD) of the protein backbone and the ligand, providing insights into the stability of the complex over time. A stable RMSD would suggest a persistent binding mode. The root-mean-square fluctuation (RMSF) of individual residues would highlight flexible regions of the protein upon ligand binding.
Furthermore, the evolution of intermolecular interactions, such as hydrogen bonds and salt bridges, between the ligand and the protein would be tracked throughout the simulation. This would confirm the key interactions identified in the docking studies and potentially reveal new, transient interactions that contribute to binding. The binding free energy of the complex could also be estimated using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area).
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
While this article focuses on a single compound, a hypothetical series of analogs of this compound could be designed to develop Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively.
For a QSAR study, a set of analogs with varying substituents on the N-methyl group, the amino groups, or the alkyl chain would be synthesized and their inhibitory activity against a chosen target (e.g., diamine oxidase) would be experimentally determined. Molecular descriptors, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties, would be calculated for each analog.
Statistical methods, such as multiple linear regression or partial least squares, would then be used to build a mathematical model that relates these descriptors to the observed biological activity. A robust QSAR model would have high predictive power, as assessed by internal and external validation techniques, and could be used to predict the activity of new, unsynthesized analogs.
Similarly, a QSPR model could be developed to predict properties like solubility or membrane permeability for this class of compounds, aiding in the early stages of drug development.
In Silico Prediction of Interaction Mechanisms
The computational analyses described above collectively contribute to an in silico prediction of the interaction mechanisms of this compound with its putative biological targets.
The conformational analysis reveals the accessible and low-energy shapes the molecule can adopt to fit into a binding site. Molecular docking provides a static snapshot of the most probable binding orientation and identifies the key functional groups responsible for anchoring the ligand. The N-methylamide and the two amino groups are predicted to be the primary drivers of interaction through a network of hydrogen bonds and electrostatic interactions.
Molecular dynamics simulations add a temporal dimension, confirming the stability of these interactions and revealing the dynamic interplay between the ligand and the protein. The simulations might show, for instance, that water molecules play a mediating role in the binding interface or that certain flexible loops of the protein close over the ligand upon binding.
By integrating these computational insights, a detailed hypothesis of the molecular recognition process can be formulated. For an enzyme like diamine oxidase, the model might suggest that the diamino moiety of this compound acts as a substrate mimic, competitively inhibiting the enzyme by occupying the active site and forming strong interactions with catalytic residues. nih.gov
Preclinical in Vitro Metabolism and Biotransformation Pathways of S 2,6 Diamino N Methylhexanamide
Identification of Major Metabolic Enzymes (In Vitro Systems)
The identification of the primary enzymes responsible for the metabolism of a new chemical entity is a critical step in preclinical drug development. For (S)-2,6-Diamino-N-methylhexanamide, this process would involve a series of in vitro experiments using various enzyme systems. The primary goal is to determine which enzyme families, such as cytochrome P450 (CYP), flavin-containing monooxygenases (FMOs), or UDP-glucuronosyltransferases (UGTs), are involved in its biotransformation.
Typically, this is achieved by incubating the compound with a panel of recombinant human enzymes expressed in systems like insect cells or bacteria. This allows for the assessment of each enzyme's individual contribution to the metabolism of the compound. By monitoring the depletion of the parent compound and the formation of metabolites, researchers can pinpoint the specific enzymes responsible for its breakdown. For example, a significant decrease in the concentration of this compound when incubated with a specific CYP isozyme, such as CYP3A4 or CYP2D6, would indicate its role as a major metabolic enzyme.
Characterization of Metabolite Structures (In Vitro)
Once metabolism is confirmed, the next step is to identify the chemical structures of the resulting metabolites. This is crucial as metabolites can have their own pharmacological or toxicological profiles. In vitro metabolite identification studies are designed to determine the molecular weight, elemental composition, and proposed structures of the metabolites of a drug candidate bioivt.com.
The standard approach involves incubating this compound with liver microsomes or hepatocytes. nuvisan.comnuvisan.com Following incubation, the samples are analyzed using high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS). nuvisan.com These techniques allow for the separation of the parent compound from its metabolites and provide detailed information about their mass and fragmentation patterns. By comparing the mass spectra of the metabolites to that of the parent compound, researchers can deduce the types of chemical modifications that have occurred, such as hydroxylation, N-dealkylation, or glucuronidation.
Assessment of Metabolic Stability in Biological Matrices (e.g., Liver Microsomes, S9 Fractions)
Metabolic stability assays are essential for predicting a compound's in vivo behavior. nuvisan.com These in vitro tests evaluate the rate at which a drug candidate is metabolized by enzymes in biological matrices like liver microsomes or S9 fractions. wuxiapptec.com Liver microsomes contain a high concentration of phase I enzymes, particularly CYPs, while the S9 fraction contains both microsomal and cytosolic enzymes, offering a broader view of metabolic potential. mdpi.com
In these assays, this compound would be incubated with the chosen biological matrix for a specific period. Samples are taken at various time points and the concentration of the remaining parent compound is measured, typically by LC-MS/MS. springernature.com The data is then used to calculate key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint). nuvisan.com These values help in ranking compounds based on their stability and predicting their in vivo clearance. springernature.com
Table 1: Representative Data Table for Metabolic Stability Assessment
| Compound | Matrix | Incubation Time (min) | % Parent Remaining | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg protein) |
| This compound | Human Liver Microsomes | 0 | 100 | Data Not Available | Data Not Available |
| 15 | Data Not Available | ||||
| 30 | Data Not Available | ||||
| 60 | Data Not Available | ||||
| Verapamil (Control) | Human Liver Microsomes | 0 | 100 | ~25 | ~55 |
Note: Data for this compound is hypothetical as no experimental results are publicly available. Verapamil is a common control compound with known metabolic properties.
Investigation of Potential Degradation Pathways
Beyond enzymatic metabolism, it is also important to investigate the potential for a compound to degrade through non-enzymatic chemical pathways. This can occur under various physiological conditions. To assess this, stability studies are conducted in different buffers at physiological pH and temperature, in the absence of metabolic enzymes.
Furthermore, understanding the complete biotransformation pathway involves piecing together the information from enzyme and metabolite identification studies. nih.govnuvisan.com This allows for the construction of a metabolic map that shows the sequential chemical changes the parent molecule undergoes. For a compound like this compound, potential biotransformation pathways could include oxidation of the amino groups, N-dealkylation of the methylamide, or hydroxylation of the hexyl chain. These pathways are often initiated by Phase I enzymes, followed by Phase II conjugation reactions to increase water solubility and facilitate excretion. nih.gov
Advanced Analytical Methodologies for the Characterization and Quantification of S 2,6 Diamino N Methylhexanamide in Research Settings
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
The determination of enantiomeric purity is critical, as the biological activity of chiral molecules is often enantiomer-specific. Chiral HPLC is the gold standard for separating and quantifying enantiomers. For (S)-2,6-Diamino-N-methylhexanamide, its enantiomer would be (R)-2,6-Diamino-N-methylhexanamide.
The separation mechanism relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). Given the polar and basic nature of the analyte, due to its two primary amino groups, several types of CSPs could be effective. Polysaccharide-based CSPs, such as those coated with derivatives of cellulose (B213188) or amylose, are highly versatile and widely used for the separation of amino acid derivatives.
A typical method would involve a normal-phase or polar organic mode HPLC system. The mobile phase would likely consist of a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with a more polar alcohol such as ethanol (B145695) or isopropanol, along with a basic additive like diethylamine (B46881) or triethylamine. The basic additive is crucial for reducing peak tailing and improving the resolution by minimizing unwanted interactions between the basic analyte and the stationary phase.
Illustrative Chiral HPLC Method Parameters:
| Parameter | Typical Value |
| Column | Chiralpak IA, IB, or IC (amylose-based) |
| Mobile Phase | Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Under these conditions, the (S)-enantiomer and the (R)-enantiomer would exhibit different retention times, allowing for their baseline separation and accurate quantification. The enantiomeric excess (e.e.) can then be calculated from the peak areas of the two enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and stereochemical assignment of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be performed.
The ¹H NMR spectrum would provide information on the number of different types of protons and their connectivity. Key signals would include the N-methyl group (a doublet, or a singlet if N-H coupling is not resolved), the methine proton at the chiral center (C-2), the methylene (B1212753) groups of the hexyl chain, and the protons of the two amino groups.
The stereochemistry at the C-2 position can be confirmed using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). For instance, reaction with a chiral acid like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) would form diastereomeric amides, which would exhibit distinct chemical shifts in the ¹H and ¹⁹F NMR spectra. The differences in these shifts can be used to assign the absolute configuration of the original amine.
Expected ¹H NMR Chemical Shifts (in D₂O, illustrative):
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| H-2 (α-proton) | ~3.5-3.7 | Triplet (t) |
| N-CH₃ (methylamide) | ~2.7-2.9 | Singlet (s) |
| H-6 (ε-methylene) | ~2.9-3.1 | Triplet (t) |
| H-3, H-4, H-5 (chain CH₂) | ~1.4-1.9 | Multiplet (m) |
Two-dimensional NMR experiments are crucial for assigning these signals unambiguously. A COSY (Correlation Spectroscopy) experiment would show correlations between adjacent protons, helping to trace the carbon backbone. An HSQC (Heteronuclear Single Quantum Coherence) experiment would correlate each proton with its directly attached carbon atom, while an HMBC (Heteronuclear Multiple Bond Correlation) experiment would reveal longer-range (2-3 bond) correlations, confirming the connectivity between the N-methyl group and the carbonyl carbon, for example.
High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). This accuracy allows for the determination of the elemental composition of the parent molecule and its fragments, thereby confirming its chemical formula.
For this compound (C₇H₁₇N₃O), the expected exact mass can be calculated. Using electrospray ionization (ESI) in positive mode, the molecule would be observed as its protonated form, [M+H]⁺.
Calculated Exact Mass:
| Species | Chemical Formula | Calculated Exact Mass (Da) |
| This compound | C₇H₁₇N₃O | 159.1372 |
| Protonated Ion [M+H]⁺ | [C₇H₁₈N₃O]⁺ | 160.1444 |
An experimentally measured m/z of 160.1444 ± 0.0005 would strongly support the proposed elemental composition. Furthermore, tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would induce fragmentation, providing structural information. Key fragmentation pathways would likely involve the loss of ammonia (B1221849) (NH₃) from the primary amino groups and cleavage of the amide bond.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. This technique requires the formation of a high-quality single crystal of the compound.
If a suitable crystal of this compound can be grown, X-ray diffraction analysis would provide precise atomic coordinates. This data would confirm the connectivity of the atoms, the bond lengths and angles, and the conformation of the molecule in the crystal lattice. Crucially, it would provide an unambiguous assignment of the (S)-configuration at the C-2 chiral center, typically by determining the Flack parameter.
The crystal structure would also reveal the intermolecular interactions, such as hydrogen bonding patterns involving the two amino groups, the N-H of the amide, and the carbonyl oxygen. These interactions govern the crystal packing and the macroscopic properties of the solid material.
Chromatographic-Mass Spectrometric Approaches for Trace Analysis in Biological Samples (In Vitro)
For quantifying this compound in in vitro biological samples, such as cell lysates or culture media, a combination of liquid chromatography and tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity.
The method would typically involve reversed-phase HPLC for separation, coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion (the [M+H]⁺ ion at m/z 160.1) is selected in the first quadrupole, fragmented in the collision cell (the second quadrupole), and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte.
A stable isotope-labeled internal standard, such as this compound-d₃ (with deuterium (B1214612) on the N-methyl group), would be used for accurate quantification. The internal standard co-elutes with the analyte but is distinguished by its mass, correcting for variations in sample preparation and instrument response.
Illustrative LC-MS/MS MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Use |
| This compound | 160.1 | e.g., 143.1 (loss of NH₃) | Quantifier |
| This compound | 160.1 | e.g., 84.1 (side chain fragment) | Qualifier |
| Internal Standard (-d₃) | 163.1 | e.g., 146.1 (loss of NH₃) | Standard |
Sample preparation would typically involve protein precipitation with a solvent like acetonitrile (B52724) or methanol, followed by centrifugation to remove insoluble material. The resulting supernatant would then be injected into the LC-MS/MS system. A calibration curve would be constructed by analyzing standards of known concentrations, allowing for the accurate determination of the analyte's concentration in the unknown samples.
Future Directions and Conceptual Applications in Academic Research
Development as a Chemical Probe for Unraveling Biological Pathways
The structure of (S)-2,6-Diamino-N-methylhexanamide, as a modified lysine (B10760008) derivative, makes it a compelling candidate for development into a chemical probe. Chemical probes are small molecules used to study and manipulate biological systems, and lysine-recognizing proteins are a major target class. nih.gov The ε-amino group and the α-amino group offer two potential points for modification, allowing for the attachment of reporter tags such as fluorophores or biotin, or reactive groups for covalent labeling of target proteins.
Such probes could be instrumental in identifying and characterizing "reader" proteins that recognize lysine and its modified forms. nih.gov For example, the development of probes like UNC1215, which targets the L3MBTL3 methyl-lysine reader domain, highlights the feasibility of creating specific ligands for these protein-protein interaction domains. researchgate.net A library of probes based on the this compound scaffold could be synthesized to explore the binding pockets of various reader domains, potentially uncovering new biological pathways regulated by lysine methylation or acylation. Furthermore, chemoproteomic approaches that utilize lysine-reactive probes to map reactive lysine residues across the proteome could be adapted using derivatives of this compound to identify novel ligandable sites. ucsf.edugoogle.com
Integration into Fragment-Based Drug Discovery Campaigns (Academic Context)
Fragment-based drug discovery (FBDD) is a powerful strategy in modern drug development that starts with identifying low-molecular-weight compounds (fragments) that bind to a biological target. nih.gov this compound, with a molecular weight under 300 Da, fits the profile of a typical fragment. Its diamino functionality and chiral centers provide a three-dimensional structure that can be a starting point for building more complex and potent drug candidates. nih.govmdpi.com
In an academic research context, this compound could be included in fragment libraries for screening against a wide range of biological targets, particularly enzymes that recognize lysine as a substrate or allosteric modulator. The two amino groups and the N-methyl amide offer multiple vectors for chemical elaboration, allowing for the systematic growth of the fragment into a lead compound with improved affinity and selectivity. This "piece by piece" approach is particularly valuable for challenging targets like those found in central nervous system disorders or for developing new antimicrobial agents. nih.govresearchgate.net
Potential as a Scaffold for the Design of Novel Enzyme Inhibitors or Modulators
The lysine backbone is a common feature in the active sites of many enzymes, making its derivatives promising scaffolds for inhibitor design. Research has shown that amide-derived lysine analogues can act as substrates and inhibitors for histone lysine methyltransferases and acetyltransferases. ru.nlrsc.org These enzymes are crucial in epigenetic regulation, and their dysregulation is linked to various diseases, including cancer. jst.go.jp
This compound could serve as a starting point for designing inhibitors for several classes of enzymes:
Lysine-Modifying Enzymes: It could be a template for creating inhibitors of lysine methyltransferases, demethylases, acetyltransferases, or deacetylases. jst.go.jp The N-methyl group could influence binding affinity and metabolic stability.
Proteases: The diaminohexanamide structure could be adapted to target proteases that cleave after lysine residues.
Kinases: The basic amino groups can interact with acidic residues in the ATP-binding pocket of some kinases, a strategy that has been explored in kinase inhibitor design. ucsf.edu
Furthermore, compounds with a similar 2,6-diaminohexanamide (B15096178) core have been investigated as inhibitors of protein kinase C and as modulators of P-glycoprotein-mediated drug resistance, indicating the broad potential of this scaffold. nih.gov
Contribution to Fundamental Understanding of Amide Reactivity in Biological Milieu
The N-methylated amide bond in this compound is a key feature that can contribute to our understanding of amide reactivity in biological contexts. The substitution of the amide proton with a methyl group has several implications:
Hydrogen Bonding: It removes a hydrogen bond donor, which can be critical for understanding the role of amide protons in protein-ligand interactions and in stabilizing peptide conformations. nsf.gov
Metabolic Stability: The N-methyl group can confer resistance to enzymatic cleavage by proteases, a common strategy in peptide drug development to enhance bioavailability. nsf.gov
Conformational Effects: N-methylation restricts the conformational flexibility around the amide bond, which can be used to probe the conformational requirements for binding to a biological target.
The study of how enzymes interact with and potentially modify this N-methylated amide can provide insights into the mechanisms of rare biological N-methyltransferases. nih.govresearchgate.net While enzymatic N-methylation of amides is less common than O- or N-methylation of other functional groups, it is a known biological process, and understanding its substrate scope and mechanism is an active area of research. pnas.org The relative stability and reactivity of the N-methyl amide bond compared to a standard secondary amide in a biological environment is a fundamental question that this compound could help to answer. nih.gov
Exploration of New Synthetic Methodologies Inspired by its Structure
The synthesis of this compound itself presents interesting chemical challenges, particularly in achieving selective N-methylation and in the orthogonal protection of the two amino groups. The development of efficient and scalable synthetic routes to this and related molecules could inspire new methodologies in peptide and amino acid chemistry. organic-chemistry.orgacs.org
Key areas for exploration include:
Selective N-Alkylation: Developing mild and selective methods for the N-methylation of primary amides in the presence of other sensitive functional groups is an ongoing area of interest in organic synthesis. organic-chemistry.orgacs.org
Orthogonal Protection Strategies: Creating robust strategies for the differential protection of the α- and ε-amino groups of lysine is crucial for its use as a synthetic building block.
Lysine Homologation and Derivatization: The synthesis of lysine analogues with modified side chains, such as the amide-derived mimics, is a growing field for creating novel peptidomimetics and probes. ru.nlacs.org
The pursuit of these synthetic goals, inspired by the structure of this compound, can lead to the discovery of new reagents and reactions with broad applicability in organic and medicinal chemistry.
Q & A
Q. How can open-data principles be applied to studies on this compound without compromising patient privacy in clinical trials?
- Methodological Answer : Implement tiered data access:
- Public tier : Publish aggregated data (e.g., mean pharmacokinetic parameters).
- Controlled tier : Share de-identified raw data via secure platforms (e.g., NIH DASH) under data-use agreements.
- Ethics compliance : Obtain informed consent for data reuse and consult institutional review boards (IRBs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
